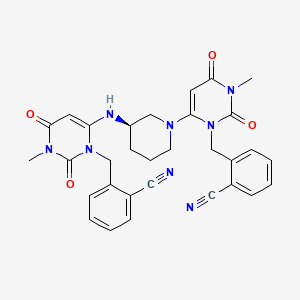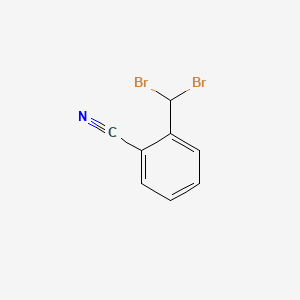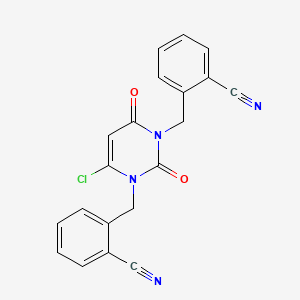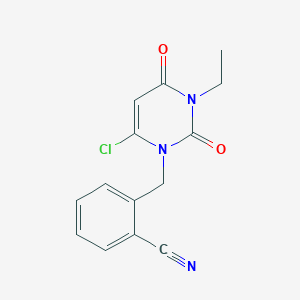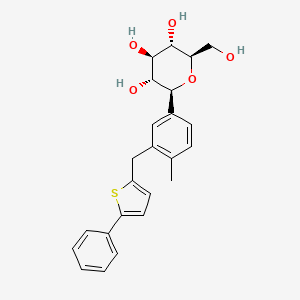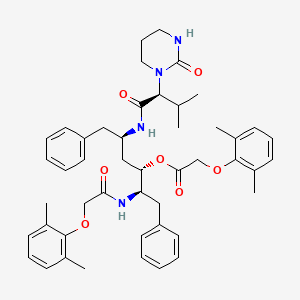
Lopinavir Impurity S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lopinavir Impurity S is a related substance of the antiretroviral drug Lopinavir, which is used for the inhibition of HIV protease. Impurities in pharmaceutical compounds like Lopinavir are often formed during the manufacturing process due to side reactions, carryover from raw materials, or degradation. Identifying and characterizing these impurities is crucial for ensuring the quality and safety of the drug .
準備方法
The synthesis of Lopinavir Impurity S involves specific reaction conditions and reagents. One common method includes the reaction of Lopinavir with chlorosulfonic acid in the presence of triethylamine. The reaction is typically carried out in dichloromethane at low temperatures (0–5°C) and then stirred at room temperature (25–30°C) for a couple of hours. The reaction mass is then washed with aqueous sodium bicarbonate solution, and the organic layer is concentrated under reduced pressure to yield the impurity .
化学反応の分析
Lopinavir Impurity S undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学的研究の応用
Lopinavir Impurity S has several scientific research applications:
Chemistry: It is used in analytical studies to develop and validate methods for detecting and quantifying impurities in pharmaceutical formulations.
Biology: Research on the biological activity of impurities helps in understanding their potential effects on the efficacy and safety of the drug.
Medicine: Studying impurities is essential for regulatory compliance and ensuring that pharmaceutical products meet safety standards.
Industry: Impurities are monitored during the manufacturing process to maintain the quality of the final product
作用機序
The mechanism of action of Lopinavir Impurity S is not well-documented, as it is primarily studied as a related substance rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the overall efficacy and safety of Lopinavir. The impurity may interact with molecular targets and pathways involved in the drug’s metabolism and stability .
類似化合物との比較
Lopinavir Impurity S can be compared with other related substances of Lopinavir, such as:
Sulfolopinavir: Another impurity formed during the synthesis of Lopinavir, characterized by the presence of a sulfone group.
Lopinavirphenoxyacetamide: An impurity with a phenoxyacetamide moiety.
Lopinaviroxazine: An impurity containing an oxazine ring.
Each of these impurities has unique structural features and chemical properties, which can influence their behavior and impact on the quality of the drug .
特性
CAS番号 |
943250-65-5 |
|---|---|
分子式 |
C47H58N4O7 |
分子量 |
791.0 g/mol |
IUPAC名 |
[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate |
InChI |
InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-48-47(51)55)46(54)49-38(26-36-20-9-7-10-21-36)28-40(58-42(53)30-57-45-34(5)18-14-19-35(45)6)39(27-37-22-11-8-12-23-37)50-41(52)29-56-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43H,15,24-30H2,1-6H3,(H,48,55)(H,49,54)(H,50,52)/t38-,39-,40-,43-/m0/s1 |
InChIキー |
GLRUDDIFBLTZDO-PUTFYWIISA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |
異性体SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Lopinavir O-Phenoxyacetyl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





